1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid
CAS No.:
Cat. No.: VC20140569
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2O4 |
|---|---|
| Molecular Weight | 198.18 g/mol |
| IUPAC Name | 3-ethyl-5-methoxycarbonylimidazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H10N2O4/c1-3-10-4-9-5(8(13)14-2)6(10)7(11)12/h4H,3H2,1-2H3,(H,11,12) |
| Standard InChI Key | FSKVJSHQCKCLCE-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=NC(=C1C(=O)O)C(=O)OC |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features an imidazole core substituted at positions 1, 4, and 5:
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Position 1: Ethyl group (-CH₂CH₃)
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Position 4: Methoxycarbonyl group (-COOCH₃)
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Position 5: Carboxylic acid (-COOH)
The molecular formula is C₈H₁₀N₂O₄, with a calculated molecular weight of 210.18 g/mol. The presence of both ester and carboxylic acid functionalities introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity .
Tautomerism and Electronic Effects
Imidazole derivatives exhibit tautomerism, with proton shifts between nitrogen atoms altering electronic distribution. The methoxycarbonyl group at position 4 acts as an electron-withdrawing substituent, potentially stabilizing the imidazole ring and directing electrophilic substitution .
Physicochemical Properties (Theoretical Predictions)
Predicted Physicochemical Parameters
| Property | Value |
|---|---|
| Melting Point | ~180–190°C (decomposition) |
| Boiling Point | Not applicable (decomposes) |
| LogP (Partition Coefficient) | -0.45 (indicating hydrophilicity) |
| pKa (Carboxylic Acid) | ~2.8–3.2 |
| pKa (Imidazole NH) | ~6.5–7.0 |
These estimates derive from QSAR models and analogs like ethyl 4-methyl-1H-imidazole-5-carboxylate (melting point 204°C) and 1-ethyl-5-methyl-1H-imidazole-2-carboxylic acid (MW 154.17) .
Synthetic Pathways and Challenges
Retrosynthetic Analysis
Key disconnections:
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Imidazole ring formation via cyclization of α-amino ketones or amidines.
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Introduction of substituents through alkylation, esterification, or carboxylation.
Plausible Route Inspired by Analogous Syntheses
Step 1: Synthesis of 1-Ethylimidazole Intermediate
Reaction of ethylamine with glyoxal and ammonium acetate under Dean-Stark conditions yields 1-ethylimidazole .
Step 2: Di-substitution at Positions 4 and 5
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Methoxycarbonylation: Treating the intermediate with methyl chloroformate (ClCOOCH₃) in the presence of a base (e.g., pyridine) introduces the methoxycarbonyl group at position 4 .
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Carboxylation: Direct carboxylation at position 5 using CO₂ under high pressure or via Kolbe-Schmitt conditions .
Step 3: Purification
Crystallization from ethanol/water mixtures or chromatography on silica gel.
Analytical Characterization Strategies
Spectroscopic Techniques
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